REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][c:5]2[c:6]([s:7][cH:8][cH:9]2)[cH:10][cH:11]1.[CH3:15][N:16]([CH3:17])[CH:18]=[O:19].[Na:12][C:13]#[N:14].[OH2:20]>>[CH2:2]([c:3]1[cH:4][c:5]2[c:6]([s:7][cH:8][cH:9]2)[cH:10][cH:11]1)[C:13]#[N:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccc2sccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#CCc1ccc2sccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |